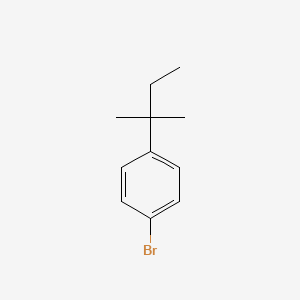

1-Bromo-4-(2-methylbutan-2-yl)benzene

Descripción

Structure

2D Structure

Propiedades

IUPAC Name |

1-bromo-4-(2-methylbutan-2-yl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Br/c1-4-11(2,3)9-5-7-10(12)8-6-9/h5-8H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCXZAZLODXDXSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57263-21-5 | |

| Record name | 1-bromo-4-(2-methylbutan-2-yl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Bromo 4 2 Methylbutan 2 Yl Benzene

Direct Electrophilic Aromatic Bromination Approaches

Direct bromination of the aromatic ring of 4-(2-methylbutan-2-yl)benzene, also known as tert-amylbenzene (B1361367), is a primary method for the synthesis of the target compound. This electrophilic aromatic substitution (EAS) reaction is governed by the directing effects of the alkyl substituent and requires careful control of reaction conditions to achieve the desired regioselectivity.

Regioselectivity and Ortho-Para Directing Effects of the 2-methylbutan-2-yl Group

The 2-methylbutan-2-yl group, a bulky alkyl substituent, is an activating group and an ortho, para-director in electrophilic aromatic substitution reactions. nsf.govnih.gov This directing effect is attributed to the electron-donating nature of the alkyl group, which stabilizes the arenium ion intermediate formed during the substitution process. libretexts.orglibretexts.org The carbocation intermediate is stabilized by resonance, and the alkyl group provides additional stabilization through hyperconjugation.

However, the steric bulk of the 2-methylbutan-2-yl group significantly influences the regioselectivity of the bromination reaction. nsf.gov While both the ortho and para positions are electronically activated, the large size of the substituent hinders the approach of the electrophile to the ortho positions. Consequently, electrophilic attack occurs preferentially at the less sterically hindered para position, leading to 1-bromo-4-(2-methylbutan-2-yl)benzene as the major product. researchgate.net The non-catalytic bromination of tert-butylbenzene (B1681246), a structurally similar compound, in 85% acetic acid demonstrates a strong preference for the para isomer, with over 97% selectivity. researchgate.net

Catalytic Systems for Controlled Bromination

To facilitate the bromination of benzene (B151609) and its derivatives, a catalyst is typically required to generate a more potent electrophile from molecular bromine. libretexts.orgyoutube.com For the bromination of alkylbenzenes, common catalysts include Lewis acids such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). libretexts.org These catalysts polarize the bromine molecule, creating a more electrophilic species that can attack the aromatic ring. libretexts.orgyoutube.com

Alternative brominating agents and catalytic systems have been developed to achieve higher selectivity and milder reaction conditions. For instance, N-bromosuccinimide (NBS) in the presence of a silica (B1680970) gel catalyst can be an effective system for regioselective brominations. nih.gov Zeolites have also been shown to induce high para-selectivity in the bromination of toluene (B28343) and similar substrates. nih.gov Another approach involves the use of tetrabutylammonium (B224687) tribromide (TBATB), which can be used in conjunction with a ruthenium catalyst for meta-selective C-H bromination in specific substrates, though for typical alkylbenzenes, the ortho, para directing effect dominates. nih.gov

Challenges and Limitations in Direct Bromination of 4-(2-methylbutan-2-yl)benzene

Despite the strong para-directing effect of the 2-methylbutan-2-yl group, challenges remain in the direct bromination of 4-(2-methylbutan-2-yl)benzene. One potential issue is the formation of di- and polybrominated byproducts, especially if the reaction conditions are not carefully controlled. The initial bromination product, this compound, is still activated towards further electrophilic attack, although the bromine atom is a deactivating group.

Furthermore, the reaction can sometimes yield a mixture of ortho and para isomers, necessitating purification to isolate the desired para product. researchgate.net The choice of solvent and temperature can also influence the product distribution. For instance, bromination of tert-butylbenzene in 85% acetic acid at 25°C yields a small percentage of the ortho and meta isomers alongside the major para product. researchgate.net

Palladium-Catalyzed Cross-Coupling Strategies for Aryl Bromide Formation

Palladium-catalyzed cross-coupling reactions provide a powerful alternative for the synthesis of aryl bromides, including this compound. These methods offer high selectivity and functional group tolerance, often proceeding under mild reaction conditions.

Synthesis from Non-Halogenated Precursors (e.g., Aryl Triflates, Boronic Acids)

Aryl bromides can be synthesized from non-halogenated precursors such as aryl triflates and arylboronic acids through palladium-catalyzed reactions. The conversion of aryl triflates to aryl bromides is a valuable transformation, as phenols are readily available starting materials. nih.govacs.org This conversion can be achieved using a palladium catalyst and a bromide source. nih.gov Similarly, arylboronic acids can be converted to aryl bromides, although this transformation is less common than the widely used Suzuki-Miyaura coupling where arylboronic acids react with aryl halides. researchgate.netorganic-chemistry.orgacs.orgnih.govnih.gov

The synthesis of the required aryl triflate or arylboronic acid precursor from 4-(2-methylbutan-2-yl)benzene would be the initial step. For example, the corresponding phenol (B47542) can be converted to an aryl triflate, which then undergoes palladium-catalyzed bromination. nih.govacs.org

Ligand and Catalyst System Optimization for C-Br Bond Formation

The success of palladium-catalyzed C-Br bond formation is highly dependent on the choice of ligand and catalyst system. acs.orgrsc.org For the conversion of aryl triflates to aryl bromides, sterically hindered dialkylbiaryl phosphine (B1218219) ligands have been shown to be effective. nih.gov These ligands facilitate the key steps in the catalytic cycle, including oxidative addition and reductive elimination.

Optimization of the catalyst system involves screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligands, bases, and solvents to achieve high yields and selectivity. organic-chemistry.orgresearchgate.netnih.gov For instance, in the synthesis of trivalent phosphines from aryl bromides and aryl triflates, the choice of ligand (e.g., dppf, dppp) and base (e.g., Cs₂CO₃) was crucial for high efficiency. organic-chemistry.org Similarly, iodide has been shown to accelerate palladium-catalyzed C-P bond-forming reactions of aryl nonaflates, suggesting that additives can play a significant role in optimizing these transformations. acs.orgnih.gov

Alternative Synthetic Routes to this compound

While direct bromination and Friedel-Crafts reactions are common, alternative pathways offer flexibility in starting materials and can be advantageous in specific synthetic contexts.

Sandmeyer Reactions from Corresponding Anilines

The Sandmeyer reaction provides a powerful and versatile method for introducing a bromo substituent onto an aromatic ring by transformation of an amino group. wikipedia.orgnih.gov This route is particularly useful when the required aniline (B41778) precursor is readily available or when direct bromination yields an undesired isomer mixture. The synthesis of this compound via this method commences with the corresponding aniline, 4-(2-methylbutan-2-yl)aniline.

The process involves two main stages:

Diazotization: The primary aromatic amine, 4-(2-methylbutan-2-yl)aniline, is treated with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrobromic acid (HBr), at low temperatures (0–5 °C). This converts the amino group into a diazonium salt, arenediazonium bromide (Ar-N₂⁺Br⁻). libretexts.org The low temperature is crucial to prevent the unstable diazonium salt from decomposing.

Substitution: The resulting diazonium salt solution is then added to a solution of copper(I) bromide (CuBr). The copper(I) salt catalyzes the decomposition of the diazonium salt, releasing nitrogen gas (N₂) and facilitating the substitution of the diazonium group with a bromide ion to form the final product, this compound. nih.govlibretexts.org The reaction is an example of a radical-nucleophilic aromatic substitution. wikipedia.org

Recent advancements in the Sandmeyer reaction have focused on improving yields and reaction conditions. For instance, using a mixture of CuBr and CuBr₂ with a phase-transfer catalyst has been shown to enhance efficiency for certain substrates. nih.gov

Table 1: Key Steps in the Sandmeyer Synthesis of this compound

| Step | Reactants | Reagents | Product | Key Conditions |

| 1. Diazotization | 4-(2-methylbutan-2-yl)aniline | Sodium Nitrite (NaNO₂), Hydrobromic Acid (HBr) | 4-(2-methylbutan-2-yl)benzenediazonium bromide | 0–5 °C |

| 2. Substitution | 4-(2-methylbutan-2-yl)benzenediazonium bromide | Copper(I) Bromide (CuBr) | This compound | Room temperature or gentle warming |

Nucleophilic Displacement Strategies on Activated Arenes

Nucleophilic aromatic substitution (SₙAr) presents another synthetic paradigm, though it is not directly applicable to unactivated aryl halides like this compound. libretexts.org The tert-amyl group is electron-donating, which deactivates the benzene ring towards nucleophilic attack. SₙAr reactions generally require the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the leaving group (the halogen). ncrdsip.comlibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

For a nucleophilic displacement strategy to be viable for producing this compound, one would need to start with a differently substituted benzene ring. For example, a synthetic chemist could begin with an aromatic ring containing a tert-amyl group and a leaving group (like a halide) that is activated by a nitro group. A nucleophile could displace the leaving group, and subsequent chemical steps would be required to remove the activating nitro group and install the bromine atom, making such a route circuitous for this particular target molecule.

Aryl fluorides are often more reactive than aryl bromides in SₙAr reactions due to the high electronegativity of fluorine, which helps to stabilize the intermediate carbanion. ncrdsip.comnumberanalytics.com However, without activation, even aryl fluorides are generally unreactive. libretexts.org Therefore, direct nucleophilic displacement of a group on the tert-amylbenzene ring to form the bromo-substituted product is not a standard or efficient synthetic approach.

Green Chemistry Principles and Sustainable Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by improving efficiency, minimizing waste, and using less hazardous materials.

Solvent Selection and Reaction Medium Effects

The choice of solvent is critical in the primary synthetic routes to this compound, namely Friedel-Crafts alkylation and the subsequent bromination.

Friedel-Crafts Alkylation: Traditional Friedel-Crafts reactions often use chlorinated solvents or excess aromatic substrate as the solvent. numberanalytics.com These pose environmental and health risks. Green alternatives focus on minimizing or eliminating these solvents. The use of solid acid catalysts, such as zeolites, can enable solvent-free reactions or the use of more benign solvents. numberanalytics.com Ionic liquids have also been explored as recyclable, non-volatile reaction media for Friedel-Crafts reactions. numberanalytics.com

Bromination: The bromination of aromatic rings has historically used solvents like carbon tetrachloride (CCl₄) or chloroform (B151607) (CHCl₃), which are now recognized as toxic, carcinogenic, and environmentally damaging. google.com A shift towards greener solvents is essential. Research has identified cyclohexane (B81311) and acetonitrile (B52724) as more acceptable alternatives for bromination with N-bromosuccinimide (NBS). google.com For direct bromination with Br₂, minimizing solvent use or selecting solvents with lower environmental impact and higher recyclability is a key green strategy.

Table 2: Comparison of Solvents for Synthetic Steps

| Reaction | Traditional Solvents | Green Alternative Solvents | Rationale for Change |

| Friedel-Crafts Alkylation | Dichloromethane, Benzene | Ionic Liquids, Cyclohexane, Solvent-free | Reduce toxicity, volatility, and waste. numberanalytics.com |

| Aromatic Bromination | Carbon Tetrachloride, Chloroform | Acetonitrile, Cyclohexane, Water (in some cases) | Eliminate toxic and ozone-depleting substances. google.com |

Atom Economy and Waste Minimization Strategies

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.org

The synthesis of this compound typically involves substitution reactions, which are inherently less atom-economical than addition or rearrangement reactions. rsc.org

Consider a two-step synthesis:

Friedel-Crafts Alkylation: Benzene + 2-Chloro-2-methylbutane → tert-Amylbenzene + HCl (catalyzed by AlCl₃)

Bromination: tert-Amylbenzene + Br₂ → this compound + HBr

In both steps, stoichiometric byproducts (HCl and HBr) are formed, which represent waste. The Lewis acid catalyst (AlCl₃) in the Friedel-Crafts step is typically used in stoichiometric amounts and generates significant aqueous waste during workup. numberanalytics.com

Table 3: Theoretical Atom Economy for Bromination of tert-Amylbenzene

| Reactant | Formula | Molar Mass ( g/mol ) | Atoms Incorporated into Product | Mass Incorporated ( g/mol ) |

| tert-Amylbenzene | C₁₁H₁₆ | 148.25 | C₁₁H₁₅ | 147.24 |

| Bromine | Br₂ | 159.81 | Br | 79.90 |

| Total Reactants | 308.06 | |||

| Product | C₁₁H₁₅Br | 227.14 | C₁₁H₁₅Br | 227.14 |

| Atom Economy | (227.14 / 308.06) * 100% = 73.7% |

To improve atom economy and minimize waste, several strategies can be employed:

Catalytic Processes: Replacing stoichiometric Lewis acids like AlCl₃ with recyclable solid acid catalysts (e.g., zeolites, clays) or other catalytic systems minimizes waste from the catalyst itself. numberanalytics.combeilstein-journals.org

Byproduct Valorization: Developing methods to capture and utilize the HBr gas generated during bromination can turn a waste product into a valuable chemical feedstock.

Alternative Reagents: Using N-bromosuccinimide (NBS) for bromination can sometimes be more selective and easier to handle, although the atom economy is poorer due to the succinimide (B58015) byproduct.

By focusing on catalytic methods and efficient solvent use, the synthesis of this compound can be aligned more closely with the principles of sustainable chemical manufacturing. rsc.orgorganic-chemistry.org

Chemical Reactivity and Transformations of 1 Bromo 4 2 Methylbutan 2 Yl Benzene

Metal-Catalyzed Cross-Coupling Reactions at the C-Br Bond

The C(sp²)–Br bond in 1-Bromo-4-(2-methylbutan-2-yl)benzene is a key functional group that allows for its participation in numerous palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for constructing complex molecular architectures from simpler precursors.

Suzuki-Miyaura Coupling with Boronic Acids and Esters

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, involving the reaction of an organohalide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is widely used due to its mild conditions, high functional group tolerance, and the commercial availability and low toxicity of the boronic acid reagents. nih.govchemrxiv.org

The general mechanism involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org

While specific research detailing the Suzuki-Miyaura coupling of this compound is not extensively documented in readily available literature, its reactivity can be inferred from studies on structurally similar aryl bromides. The reaction would involve coupling this compound with a selected boronic acid or ester. For instance, a reaction with phenylboronic acid would yield 4-(2-methylbutan-2-yl)-1,1'-biphenyl. The bulky tert-amyl group is not expected to significantly hinder the reaction at the para-position. A variety of palladium catalysts, phosphine (B1218219) ligands, and bases can be employed to achieve this transformation efficiently. nih.govrsc.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Component | Example | Role |

| Aryl Halide | This compound | Electrophile |

| Boronic Acid/Ester | Phenylboronic acid | Nucleophile Source |

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Palladium(0) Source |

| Ligand | SPhos, XPhos, P(t-Bu)₃ | Stabilizes catalyst, promotes reaction |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates boronic acid |

| Solvent | Toluene (B28343), Dioxane, 2-MeTHF | Reaction Medium |

This table presents illustrative components for a typical Suzuki-Miyaura coupling reaction based on general knowledge of the reaction with similar aryl bromides.

Stille Coupling with Organostannanes

The Stille coupling reaction forms a C-C bond by reacting an organohalide with an organostannane (organotin) reagent, catalyzed by a palladium complex. wikipedia.orgnumberanalytics.com This method is highly versatile due to the stability of organostannanes to air and moisture and their tolerance of a wide array of functional groups. wikipedia.orgresearchgate.net A significant drawback, however, is the toxicity of tin compounds. wikipedia.org

The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org Although specific examples involving this compound are not prominent in the literature, the reaction is expected to proceed efficiently. Coupling with an organostannane like tributyl(vinyl)stannane would produce 1-(2-methylbutan-2-yl)-4-vinylbenzene. Various palladium precursors and ligands can be utilized to facilitate the reaction. numberanalytics.comnih.gov

Table 2: Representative Conditions for Stille Coupling

| Component | Example | Role |

| Aryl Halide | This compound | Electrophile |

| Organostannane | Tributyl(phenyl)stannane | Nucleophile Source |

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Palladium(0) Source |

| Ligand | PPh₃, XPhos | Stabilizes catalyst |

| Additive | CuI, CsF | Can enhance reaction rate |

| Solvent | Toluene, Dioxane, THF | Reaction Medium |

This table presents illustrative components for a typical Stille coupling reaction based on general knowledge of the reaction with similar aryl bromides.

Heck Reactions with Olefins

The Mizoroki-Heck reaction, or simply the Heck reaction, is a method for forming a substituted alkene through the palladium-catalyzed reaction of an unsaturated halide with an alkene in the presence of a base. orgsyn.orgresearchgate.net This reaction is a powerful tool for C(sp²)-C(sp²) bond formation without the need for a pre-formed organometallic nucleophile. orgsyn.org

The reaction mechanism typically involves oxidative addition of the aryl bromide to the palladium catalyst, followed by migratory insertion of the olefin, β-hydride elimination to form the alkene product, and reductive elimination to regenerate the catalyst. While no specific studies on the Heck reaction of this compound are documented, it is expected to react with various olefins. For example, its reaction with an acrylate (B77674) ester like ethyl acrylate would yield ethyl (E)-3-(4-(2-methylbutan-2-yl)phenyl)acrylate. The regioselectivity and stereoselectivity of the product depend on the specific olefin and reaction conditions used. nih.gov

Table 3: Representative Conditions for Heck Reaction

| Component | Example | Role |

| Aryl Halide | This compound | Electrophile |

| Olefin | Ethyl acrylate, Styrene | Coupling Partner |

| Catalyst | Pd(OAc)₂, PdCl₂ | Palladium(0) Source |

| Ligand | P(o-tol)₃, PPh₃ | Stabilizes catalyst |

| Base | Et₃N, K₂CO₃, NaOAc | Neutralizes HBr byproduct |

| Solvent | DMF, DMA, Acetonitrile (B52724) | Reaction Medium |

This table presents illustrative components for a typical Heck reaction based on general knowledge of the reaction with similar aryl bromides.

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling is a highly effective method for the formation of C-C bonds between aryl or vinyl halides and terminal alkynes. rsc.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, and requires a base, often an amine, which can also serve as the solvent. jk-sci.compsu.edu Copper-free protocols have also been developed to avoid issues with homocoupling of the alkyne. nih.govnih.gov

This reaction is fundamental for synthesizing substituted alkynes and conjugated enynes. researchgate.net For this compound, a Sonogashira coupling with a terminal alkyne such as phenylacetylene (B144264) would result in the formation of 1-((4-(2-methylbutan-2-yl)phenyl)ethynyl)benzene. The reaction is known for its mild conditions and tolerance of diverse functional groups. jk-sci.com

Table 4: Representative Conditions for Sonogashira Coupling

| Component | Example | Role |

| Aryl Halide | This compound | Electrophile |

| Terminal Alkyne | Phenylacetylene | Nucleophile Source |

| Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Palladium(0) Source |

| Co-catalyst | CuI | Activates the alkyne |

| Base | Et₃N, Piperidine, Cs₂CO₃ | Base and/or Solvent |

| Solvent | THF, DMF | Reaction Medium |

This table presents illustrative components for a typical Sonogashira coupling reaction based on general knowledge of the reaction with similar aryl bromides.

Buchwald-Hartwig Amination for Aryl C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgorgsyn.org This reaction has become a vital tool for the synthesis of aryl amines, which are prevalent in pharmaceuticals and materials science. chemrxiv.orgwikipedia.org The reaction typically employs a palladium precursor and a bulky, electron-rich phosphine ligand, along with a strong, non-nucleophilic base. nih.govnih.govacs.org

While there are no specific reports on the Buchwald-Hartwig amination of this compound, extensive research on the closely related substrate 4-tert-butylbromobenzene provides a strong basis for predicting its reactivity. nih.gov The reaction involves the coupling of the aryl bromide with a primary or secondary amine. For example, reacting it with aniline (B41778) would produce N-(4-(2-methylbutan-2-yl)phenyl)aniline. The choice of ligand and base is critical for achieving high yields. nih.govacs.org

Table 5: Buchwald-Hartwig Amination of an Analogous Aryl Bromide

| Entry | Amine | Catalyst/Ligand | Base | Solvent | Yield |

| 1 | n-Hexylamine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | High |

| 2 | N-Methylpiperazine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | High |

| 3 | Carbazole | [Pd(allyl)Cl]₂ / TrixiePhos | t-BuOLi | Toluene | 98% nih.gov |

| 4 | Diphenylamine | [Pd(allyl)Cl]₂ / XPhos | t-BuONa | Toluene | >95% nih.gov |

Data in this table is based on analogous reactions reported for 4-tert-butylbromobenzene nih.gov and general bromobenzene (B47551) nih.gov and is intended to be illustrative for this compound.

Negishi Coupling with Organozinc Reagents

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex, to form a C-C bond. nih.gov A key advantage of this reaction is the high functional group tolerance and reactivity of organozinc reagents. derpharmachemica.comnih.gov

The reaction proceeds through the standard catalytic cycle of oxidative addition, transmetalation with the organozinc compound, and reductive elimination. mit.edu Although specific data for this compound is scarce, it is expected to be a suitable substrate. The organozinc reagent can be prepared in situ or separately from an alkyl or aryl halide and activated zinc. Coupling with an organozinc reagent like phenylzinc chloride would yield 4-(2-methylbutan-2-yl)-1,1'-biphenyl. The use of biarylphosphine ligands has been shown to be effective for coupling secondary alkylzinc halides with aryl bromides. organic-chemistry.org

Table 6: Representative Conditions for Negishi Coupling

| Component | Example | Role |

| Aryl Halide | This compound | Electrophile |

| Organozinc Reagent | Phenylzinc chloride | Nucleophile Source |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Palladium(0) Source |

| Ligand | PPh₃, P(o-Tol)₃, CPhos | Stabilizes catalyst |

| Solvent | THF, DMF | Reaction Medium |

This table presents illustrative components for a typical Negishi coupling reaction based on general knowledge of the reaction with similar aryl bromides.

Kumada Coupling with Grignard Reagents

The Kumada coupling, a pioneering transition-metal-catalyzed cross-coupling reaction, effectively forms carbon-carbon bonds by reacting an organohalide with a Grignard reagent. wikipedia.org For this compound, this reaction offers a direct pathway to synthesize biaryl compounds or to introduce alkyl and vinyl substituents. The reaction is typically catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org

The general scheme for the Kumada coupling of this compound is as follows:

Reaction Scheme:

Where R can be an aryl, vinyl, or alkyl group.

Nickel catalysts, often favored for their cost-effectiveness, are highly active for coupling aryl bromides with Grignard reagents. organic-chemistry.orgresearchgate.net Research on sterically hindered substrates suggests that even bulky Grignard reagents like tert-butylmagnesium chloride can couple with aryl bromides, indicating the feasibility of such reactions with the sterically demanding this compound. rhhz.net Ligand-free nickel-catalyzed conditions have been developed that show good tolerance for steric hindrance on the aryl bromide. rhhz.net

| Catalyst | Ligand | Grignard Reagent | Key Features | Reference |

|---|---|---|---|---|

| NiCl₂(dppp) | dppp | Aryl/Alkyl-MgBr | Efficient for various aryl bromides. | researchgate.net |

| Pd(PPh₃)₄ | PPh₃ | Alkyl-MgX | Common palladium catalyst. | wikipedia.org |

| NiCl₂ | None (Ligand-free) | t-BuMgCl | Effective for sterically hindered substrates. | rhhz.net |

| (IPr)Ni(allyl)Cl | IPr (NHC) | ArMgX | Effective for heteroaromatic chlorides, applicable to bromides. | organic-chemistry.org |

Mechanistic Investigations and Ligand Effects in Cross-Coupling Processes

The mechanism of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Kumada, involves a well-established catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination. researchgate.net

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

Transmetalation: The organic group from the organometallic reagent (e.g., Grignard in Kumada coupling or organoboron in Suzuki coupling) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Ligands play a crucial role in modulating the reactivity and stability of the palladium catalyst. nih.gov For sterically hindered substrates like this compound, large, bulky (high steric hindrance) and electron-rich phosphine ligands are particularly effective. nih.govacs.org These ligands promote the formation of monoligated, highly reactive Pd(0) species, which facilitates the challenging oxidative addition step with sterically encumbered aryl halides. Furthermore, bulky ligands accelerate the final reductive elimination step, which is often the rate-limiting step in the formation of sterically congested products. acs.orgrsc.org N-Heterocyclic carbenes (NHCs) have also emerged as powerful ligands, with their strong electron-donating ability and tunable steric bulk enabling difficult couplings, even at room temperature. organic-chemistry.org

| Ligand Class | Example Ligands | Key Effects | Reference |

|---|---|---|---|

| Bulky Alkylphosphines | t-Bu₃P, PCy₃ | Promote oxidative addition, stabilize monoligated Pd(0). | researchgate.netnih.gov |

| Biaryl Phosphines | XPhos, SPhos, Buchwald Ligands | Highly effective for sterically hindered and deactivated substrates. | nih.govnih.gov |

| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors, allow for coupling of aryl chlorides and room-temperature reactions. | organic-chemistry.org |

| Ferrocenyl Phosphines | dppf | Bidentate ligand, effective in a wide range of couplings. | nih.gov |

Influence of Steric Hindrance from the 2-methylbutan-2-yl Group on Reaction Efficiency and Selectivity

The tert-pentyl (2-methylbutan-2-yl) group exerts a significant steric influence on the reactivity of the aromatic ring. This steric bulk, positioned para to the bromine atom, primarily affects the efficiency of cross-coupling reactions. The bulky substituent can hinder the approach of the palladium catalyst to the C-Br bond, potentially slowing down the oxidative addition step. rsc.org

However, modern catalyst systems incorporating bulky ligands are specifically designed to overcome this challenge. nih.govrsc.org Ligands like BI-DIME and AntPhos have proven effective in Suzuki-Miyaura couplings of extremely hindered biaryls, including those with multiple ortho-substituents, which present a greater steric challenge than the para-substituted this compound. rsc.orgresearchgate.net The development of N-heterocyclic carbene (NHC) ligands with "flexible steric bulk" has even enabled the room-temperature Suzuki coupling of sterically hindered aryl chlorides, which are typically less reactive than bromides. organic-chemistry.org

While the tert-pentyl group primarily impacts reaction rates, it has minimal effect on regioselectivity in cross-coupling, as the reaction occurs specifically at the C-Br bond. The primary challenge is achieving efficient conversion, which can often be addressed by selecting an appropriate catalyst-ligand system and optimizing reaction conditions (e.g., higher temperature, longer reaction time). In some cases, the steric hindrance can lead to an increase in side reactions, such as β-hydride elimination when using alkyl coupling partners with β-hydrogens. rsc.org

Electrophilic Aromatic Substitution Reactions of the Aromatic Ring

Electrophilic aromatic substitution (EAS) on the this compound ring is governed by the competing directing effects of the two substituents. msu.edu The bromo group is an ortho-, para-directing deactivator, while the tert-pentyl group is an ortho-, para-directing activator. Since the two groups are para to each other, substitution will occur at the positions ortho to one group and meta to the other.

Nitration and Sulfonation Studies: Regioselectivity and Reaction Conditions

In electrophilic nitration (using HNO₃/H₂SO₄) and sulfonation (using fuming H₂SO₄), the incoming electrophile (NO₂⁺ or SO₃) will be directed by both substituents. libretexts.orgd-nb.info The powerful activating effect of the alkyl group dominates the deactivating effect of the halogen. Therefore, substitution will occur ortho to the bulky tert-pentyl group.

Predicted Regioselectivity for Nitration:

The reaction will yield predominantly 1-bromo-2-nitro-4-(2-methylbutan-2-yl)benzene . The steric bulk of the tert-pentyl group may slightly disfavor substitution at the adjacent positions, but its strong activating nature generally overcomes this steric hindrance. The formation of the σ-complex (Wheland intermediate) is stabilized more effectively by the electron-donating alkyl group than by the electron-withdrawing bromine atom. d-nb.inforesearchgate.net

Friedel-Crafts Reactions: Alkylation and Acylation

Friedel-Crafts reactions involve the introduction of an alkyl or acyl group onto the aromatic ring using a Lewis acid catalyst like AlCl₃. wikipedia.org

Friedel-Crafts Alkylation: This reaction is generally not synthetically useful for this compound. The starting material already contains a bulky alkyl group, and the aromatic ring is deactivated by the bromine atom. libretexts.org Furthermore, Friedel-Crafts alkylation is prone to polyalkylation, although the steric hindrance from the existing tert-pentyl group would likely mitigate this issue. libretexts.org The deactivation by the bromo substituent makes the ring less nucleophilic and thus less reactive towards the carbocation electrophile. libretexts.orgyoutube.com

Friedel-Crafts Acylation: This reaction is more predictable and useful. libretexts.orgsavemyexams.com The electrophile is a resonance-stabilized acylium ion, which does not undergo rearrangement. youtube.com The reaction is also not prone to polyacylation because the product, an aryl ketone, is deactivated towards further substitution. libretexts.org Similar to nitration, the acylation will occur ortho to the activating tert-pentyl group.

Reaction Scheme for Friedel-Crafts Acylation:

Where R is an alkyl or aryl group.

The major product will be 1-(5-bromo-2-(2-methylbutan-2-yl)phenyl)ethan-1-one (for R=CH₃). A stoichiometric amount of the Lewis acid catalyst is required because it complexes with the resulting ketone product. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr) Pathways and Their Limitations

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. wikipedia.org This mechanism is fundamentally different from Sₙ1 and Sₙ2 reactions and has stringent electronic requirements. wikipedia.orgyoutube.com The reaction proceeds via an addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

For an SNAr reaction to be feasible, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -C(O)R) positioned ortho and/or para to the leaving group. libretexts.orgphiladelphia.edu.jo These groups are necessary to stabilize the negative charge of the Meisenheimer complex through resonance.

This compound is not a suitable substrate for SNAr reactions.

Lack of Activation: The ring lacks the necessary strong electron-withdrawing groups. The bromo group is weakly deactivating, and the tert-pentyl group is electron-donating. libretexts.org

Electron-Rich Ring: The presence of the activating alkyl group increases the electron density of the ring, making it inherently resistant to attack by nucleophiles. youtube.com

Therefore, attempts to displace the bromide with common nucleophiles (e.g., -OH, -OR, -NH₂) under typical SNAr conditions would be unsuccessful. The high-energy Meisenheimer complex cannot be adequately stabilized, and the reaction pathway is energetically prohibitive. libretexts.orglibretexts.org Alternative mechanisms, such as those involving benzyne (B1209423) intermediates, would require extremely strong basic conditions not typically classified under standard SNAr pathways. youtube.comphiladelphia.edu.jo

Activated SNAr Reactions with Strong Nucleophiles

Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the aromatic ring towards nucleophilic attack. The 2-methylbutan-2-yl (tert-pentyl) group is an electron-donating group, which deactivates the benzene (B151609) ring towards SNAr. Consequently, direct displacement of the bromide by common nucleophiles under standard SNAr conditions is not a facile process for this compound.

However, under forcing conditions with very strong nucleophiles, such as amide ions, some reactivity can be observed, though this often proceeds through an alternative mechanism, as discussed in the following section.

Benzyne Intermediate Formation and Trapping Experiments

In the presence of exceptionally strong bases like sodium amide (NaNH₂), this compound can undergo an elimination-addition reaction via a benzyne intermediate. This process is not a direct SNAr reaction but provides a pathway for the formal substitution of the bromine atom. The reaction is initiated by the deprotonation of an aromatic hydrogen atom ortho to the bromine, followed by the elimination of bromide to form a highly reactive benzyne.

An analogous reaction has been described for the structurally similar 1-bromo-4-tert-butylbenzene. rsc.org When treated with sodium amide, it is expected to form a benzyne intermediate. This unstable species will then be attacked by the amide anion (or ammonia, the conjugate acid of the base) to yield a mixture of meta- and para-tert-butylaniline. rsc.org By analogy, the reaction of this compound with a strong base like NaNH₂ in the presence of a trapping agent such as furan (B31954) would be expected to yield a Diels-Alder adduct, confirming the in-situ formation of the benzyne.

Table 1: Expected Products from Benzyne Formation and Trapping of this compound

| Reactants | Base | Trapping Agent | Expected Product(s) |

| This compound | NaNH₂ | None | A mixture of m- and p-(2-methylbutan-2-yl)aniline |

| This compound | NaNH₂ | Furan | Diels-Alder adduct of the benzyne intermediate with furan |

Transformations Involving the 2-methylbutan-2-yl (tert-Pentyl) Substituent

The tert-pentyl group is generally considered to be a sterically bulky and chemically robust substituent. However, under specific conditions, it can undergo transformations.

Selective Oxidation and Reductive Strategies of the Alkyl Chain

A key feature of the 2-methylbutan-2-yl group is the absence of a benzylic hydrogen atom. The benzylic carbon is a quaternary carbon. This structural feature renders the alkyl side chain resistant to oxidation at the benzylic position by common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. openstax.orglibretexts.orglibretexts.orgyoutube.comunizin.org While alkylbenzenes possessing at least one benzylic hydrogen can be oxidized to the corresponding benzoic acids, this compound would be expected to be inert under these conditions. openstax.orglibretexts.orglibretexts.orgyoutube.comunizin.org

Information on reductive strategies specifically targeting the tert-pentyl group on an aromatic ring is scarce in the literature, as this group is already a saturated hydrocarbon chain and generally unreactive towards reduction.

Functionalization of Peripheral Sites of the Alkyl Group

While the benzylic position is unreactive, the functionalization of the more remote C-H bonds of the tert-pentyl group is a significant challenge due to their lower reactivity. However, advancements in radical C-H functionalization methodologies offer potential pathways. rsc.orgnih.gov These reactions often employ radical-generating systems to abstract a hydrogen atom from the alkyl chain, creating a carbon-centered radical that can then be trapped by a variety of reagents.

For the 2-methylbutan-2-yl group, this could theoretically lead to the introduction of functional groups at the primary or secondary carbons of the alkyl chain. However, controlling the regioselectivity of such reactions would be a major hurdle.

Radical Reactions and Single-Electron Transfer Processes Involving this compound

The bromine atom of this compound can participate in radical reactions. Single-electron transfer (SET) to the aryl bromide can lead to the formation of an aryl radical, which can then undergo various transformations.

Metals with low ionization potentials, such as lithium or sodium, can act as electron donors to initiate the formation of a radical anion from an aryl halide. libretexts.org This radical anion can then lose a bromide ion to generate an aryl radical. This aryl radical can be involved in a variety of coupling reactions or hydrogen atom abstraction.

Table 2: Potential Radical Reactions of this compound

| Reaction Type | Reagents/Conditions | Intermediate Species | Potential Product Type |

| Aryl Radical Formation via SET | Alkali Metals (e.g., Li, Na) | Radical anion, Aryl radical | Substituted benzene (after H-abstraction) or coupling products |

| Photoredox-Catalyzed Aryl-Alkylation of Alkenes | Photocatalyst, Light, Alkene, Radical Precursor | Aryl radical | Aryl-alkylated product |

Theoretical and Computational Chemistry of 1 Bromo 4 2 Methylbutan 2 Yl Benzene

Electronic Structure Analysis and Reactivity Prediction

The arrangement of electrons within a molecule dictates its reactivity. For 1-Bromo-4-(2-methylbutan-2-yl)benzene, the interplay between the electron-withdrawing bromine atom and the electron-donating 2-methylbutan-2-yl (tert-pentyl) group, mediated by the aromatic π-system, establishes a unique electronic profile.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are pivotal in determining a molecule's chemical reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The energy gap between the HOMO and LUMO is a measure of the molecule's kinetic stability.

In this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring, with significant contributions from the bromine atom's p-orbitals and the σ-bonds of the alkyl group through hyperconjugation. The tert-pentyl group, being electron-donating, will raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the LUMO is anticipated to be a π* orbital of the benzene ring, with a notable contribution from the C-Br σ* antibonding orbital. The electronegative bromine atom tends to lower the LUMO energy, rendering the molecule more amenable to nucleophilic attack, particularly at the carbon atom bonded to the bromine.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Predicted Energy (eV) | Description |

|---|---|---|

| HOMO | -8.5 to -9.5 | Primarily π-character on the benzene ring with p-orbital contribution from bromine. |

| LUMO | -0.5 to 0.5 | Primarily π-character on the benzene ring with σ-character from the C-Br bond. |

Note: These values are estimations based on typical DFT calculations for similar molecules and are presented for illustrative purposes.

The distribution of electron density within this compound is non-uniform due to the differing electronegativities of the constituent atoms. A Molecular Electrostatic Potential (MEP) map visually represents this charge distribution. Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas, which are prone to electrophilic attack. In contrast, areas of positive electrostatic potential (blue) are electron-deficient and susceptible to nucleophilic attack.

For this compound, the MEP would show a region of high electron density around the bromine atom due to its lone pairs, making it a potential site for halogen bonding. The π-system of the benzene ring will also be an area of negative potential. The hydrogen atoms of the 2-methylbutan-2-yl group will exhibit a positive electrostatic potential. The carbon atom attached to the bromine will have a partial positive charge, making it the primary site for nucleophilic aromatic substitution.

The C-Br bond is significantly polarized, with the bromine atom bearing a partial negative charge and the attached carbon atom a partial positive charge. This polarity is a key determinant of the molecule's reactivity in reactions such as Grignard reagent formation and cross-coupling reactions.

Conformational Analysis and Steric Descriptors of the 2-methylbutan-2-yl Group

Rotation around the single bond connecting the quaternary carbon of the 2-methylbutan-2-yl group and the benzene ring is subject to steric hindrance. Conformational analysis of the parent alkane, 2-methylbutane, reveals that staggered conformations are more stable than eclipsed conformations. nih.govrsc.orgnih.gov The most stable conformers of 2-methylbutane minimize gauche interactions between the methyl and ethyl groups. researchgate.netrsc.org

For this compound, the preferred conformation will be one that minimizes the steric clash between the methyl and ethyl groups of the tert-pentyl substituent and the ortho-hydrogens of the benzene ring. The rotational barrier will be influenced by the energy difference between the most stable staggered conformation and the least stable eclipsed conformation.

Table 2: Estimated Rotational Energy Barriers for the 2-methylbutan-2-yl Group

| Rotation | Estimated Energy Barrier (kcal/mol) | Conformation at Maximum Energy |

|---|

Note: This is an estimated value based on similar sterically hindered systems.

This steric hindrance has a profound impact on the reactivity of the adjacent positions on the benzene ring (the ortho positions). It can hinder the approach of reagents, thereby slowing down or preventing reactions at these sites. For reactions occurring at the para-position (the C-Br bond), the steric bulk of the tert-pentyl group can influence the orientation of the molecule within a catalyst's active site in transition metal-catalyzed reactions.

Mechanistic Computational Studies of Reactions Involving this compound

While no specific computational studies on the reaction mechanisms of this compound have been published, density functional theory (DFT) calculations are a powerful tool for investigating the plausible reaction pathways for this molecule. Such studies can provide detailed insights into the energies of reactants, intermediates, transition states, and products.

A prime candidate for computational investigation is the Suzuki-Miyaura cross-coupling reaction, a common method for forming C-C bonds with aryl bromides. rsc.orgnih.gov A DFT study could model the key steps of the catalytic cycle: oxidative addition of the aryl bromide to a palladium(0) complex, transmetalation with a boronic acid, and reductive elimination to yield the biaryl product. researchgate.netnih.gov The calculations would likely show that the bulky 2-methylbutan-2-yl group could influence the rate of oxidative addition and potentially favor the use of specific bulky phosphine (B1218219) ligands on the palladium catalyst to achieve efficient coupling. rsc.org

Another reaction amenable to computational study is nucleophilic aromatic substitution (SNA). Computational analysis could determine whether the reaction proceeds through a stepwise mechanism involving a Meisenheimer complex or a concerted mechanism. nih.govrsc.orgnih.gov The presence of the electron-donating tert-pentyl group would likely disfavor the formation of a negatively charged Meisenheimer intermediate, potentially favoring a concerted pathway, especially with a good leaving group like bromide.

Table 3: Hypothetical Computational Investigation of a Suzuki-Miyaura Coupling Reaction

| Reaction Step | Computational Method | Information Gained |

|---|---|---|

| Oxidative Addition | DFT with a suitable functional (e.g., B3LYP) and basis set. | Activation energy barrier, geometry of the transition state, and the influence of the tert-pentyl group on the reaction rate. |

| Transmetalation | DFT calculations including solvent effects. | The preferred pathway for the transfer of the aryl group from boron to palladium and the role of the base. |

By performing such computational studies, a deeper understanding of the reactivity of this compound can be achieved, guiding the design of synthetic routes and the optimization of reaction conditions.

Transition State Characterization and Reaction Pathway Elucidation

Computational chemistry provides powerful tools to map out the potential energy surfaces of chemical reactions, allowing for the characterization of transition states and the elucidation of reaction pathways. For this compound, several key reaction types, such as nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions, can be computationally modeled.

Energy Profiles, Kinetic Parameters, and Rate-Determining Steps

By calculating the energies of the reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. This profile provides crucial information about the thermodynamics and kinetics of the reaction. The activation energy (Ea), which is the energy difference between the reactants and the highest energy transition state, is a key kinetic parameter that determines the reaction rate.

Interactive Data Table: Hypothetical Kinetic Parameters for a Reaction of this compound

| Reaction Step | Activation Energy (kcal/mol) | Rate Constant (s⁻¹) | Step Type |

| Oxidative Addition | 15.2 | 1.2 x 10⁻³ | Slow |

| Transmetalation | 8.5 | 5.6 x 10² | Fast |

| Reductive Elimination | 12.1 | 3.4 x 10⁻¹ | Moderate |

Note: This data is hypothetical and for illustrative purposes only.

Solvation Effects on Reaction Thermodynamics and Kinetics

The solvent in which a reaction is carried out can have a profound impact on its thermodynamics and kinetics. researchgate.net Computational models can account for solvation effects using either explicit solvent models, where individual solvent molecules are included in the calculation, or implicit solvent models, where the solvent is treated as a continuous medium with a specific dielectric constant.

For reactions involving charged species, such as the Meisenheimer complex in an SNAr reaction, polar solvents would be expected to stabilize the charged intermediate and the transition state leading to it, thereby lowering the activation energy and increasing the reaction rate. researchgate.net In contrast, for non-polar reactions, the choice of solvent may have a less dramatic effect. Computational studies can quantify these effects by calculating reaction energy profiles in different solvents. researchgate.net

Prediction of Spectroscopic Signatures for Mechanistic Interpretation and Intermediate Elucidation

Computational chemistry can predict various spectroscopic properties, which are invaluable for identifying transient species and interpreting reaction mechanisms. For this compound and its potential reaction intermediates, key spectroscopic signatures can be calculated.

Vibrational Frequencies (IR Spectroscopy): DFT calculations can predict the vibrational frequencies of a molecule. These can be compared with experimental infrared (IR) spectra to confirm the structure of the compound. For reaction intermediates, calculated IR spectra can help in their identification in situ.

Chemical Shifts (NMR Spectroscopy): Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated with a high degree of accuracy. These predictions can aid in the assignment of experimental NMR spectra and provide structural information about transient species that are difficult to isolate and characterize.

Quantitative Structure-Reactivity Relationships (QSAR) for Related Aryl Halides and Alkyl Arenes

Quantitative Structure-Reactivity Relationships (QSAR) are mathematical models that relate the chemical structure of a compound to its reactivity. nih.govlibretexts.org For a series of related aryl halides and alkyl arenes, QSAR models can be developed to predict their reactivity in specific reactions. libretexts.orgnih.gov

These models typically use a set of molecular descriptors that quantify various aspects of the molecule's structure, such as its electronic properties (e.g., Hammett constants), steric properties (e.g., Taft steric parameters), and hydrophobic properties (e.g., logP). nih.gov By correlating these descriptors with experimentally determined reaction rates or equilibrium constants, a predictive QSAR model can be built. libretexts.org

For this compound, a QSAR model developed for a series of substituted bromobenzenes could be used to predict its reactivity in a given reaction, even without performing the experiment. The electronic effect of the 2-methylbutan-2-yl group and the steric hindrance it imposes would be key factors considered in such a model.

Advanced Methodological Investigations in the Study of 1 Bromo 4 2 Methylbutan 2 Yl Benzene Reactivity

In Situ and Operando Spectroscopic Techniques for Reaction Monitoring

In situ and operando spectroscopy are powerful methodologies that allow for the analysis of chemical reactions as they happen, directly in the reaction vessel and under genuine processing conditions. rsc.org This provides a dynamic view of the reaction, enabling the identification of transient intermediates and the observation of catalyst behavior throughout the catalytic cycle. rsc.org

The identification of short-lived reaction intermediates is crucial for piecing together the mechanistic puzzle of a chemical transformation. Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy, often coupled with attenuated total reflectance (ATR) probes, can be employed to monitor the concentration profiles of reactants, products, and transient species in real-time. For palladium-catalyzed cross-coupling reactions involving 1-bromo-4-(2-methylbutan-2-yl)benzene, these methods could potentially be used to observe the formation and consumption of key organopalladium intermediates, providing direct evidence for the proposed catalytic cycle.

Catalyst deactivation can significantly hinder the efficiency and industrial applicability of a catalytic process. rsc.orgkaust.edu.sa Operando spectroscopy offers a means to study the deactivation and regeneration of catalysts under actual reaction conditions. rsc.org For instance, in reactions catalyzed by transition metals, techniques like UV-vis spectroscopy can be used to track changes in the catalyst's electronic state and identify the formation of deactivating species. rsc.orgkaust.edu.saresearchgate.net This understanding of deactivation pathways is instrumental in designing more robust and long-lasting catalyst systems. rsc.org

Mechanistic Probes and Isotope Labeling Studies for Reaction Pathway Elucidation

To dissect the intricate steps of a reaction mechanism, chemists often turn to mechanistic probes and isotope labeling studies. These experiments are designed to test specific mechanistic hypotheses and provide detailed information about bond-breaking and bond-forming events.

The kinetic isotope effect (KIE) is a sensitive probe for determining the rate-determining step of a reaction and for characterizing the transition state. By substituting an atom with its heavier, stable isotope (e.g., deuterium (B1214612) for hydrogen or ¹³C for ¹²C), one can measure the resulting change in the reaction rate. A significant KIE suggests that the bond to the isotopically labeled atom is broken or formed in the rate-determining step. In the context of reactions with this compound, a ¹³C KIE at the carbon atom attached to the bromine would provide strong evidence for the C-Br bond cleavage being a rate-limiting event.

| Isotopic Substitution | Expected Kinetic Isotope Effect (kH/kD or k¹²C/k¹³C) | Mechanistic Implication for Reactions of this compound |

| Deuteration of the aromatic ring | Near 1 | C-H bond activation on the aromatic ring is likely not involved in the rate-determining step. |

| ¹³C labeling at the C-Br carbon | > 1 | Cleavage of the C-Br bond is likely part of the rate-determining step. |

| Deuteration of the tert-amyl group | Near 1 | C-H bond cleavage within the alkyl substituent is not rate-determining. |

To discern whether a reaction proceeds via a radical pathway, radical trapping experiments can be performed. dtu.dkresearchgate.net These experiments involve the addition of a compound, known as a radical trap, that can efficiently react with and "trap" any radical intermediates that may be formed. harvard.edu The observation of a trapped radical species or a significant decrease in the reaction rate upon addition of the trap provides compelling evidence for a radical mechanism. dtu.dkharvard.edu For instance, in the context of Grignard reagent formation from aryl halides, radical clock experiments have been used to successfully trap intermediate aryl radicals, supporting a radical-based mechanism. dtu.dkresearchgate.net

High-Throughput Experimentation and Automation in Reaction Optimization

High-throughput experimentation (HTE) has emerged as a transformative approach for accelerating the discovery and optimization of chemical reactions. researchgate.netresearchgate.nettue.nl By utilizing robotic platforms and multi-well plates, a large number of experiments can be performed and analyzed in parallel, allowing for the rapid screening of various reaction parameters such as catalysts, ligands, solvents, and bases. researchgate.netnih.gov

For a Suzuki-Miyaura cross-coupling reaction involving this compound, an HTE approach could be employed to efficiently identify the optimal reaction conditions. researchgate.netresearchgate.nettue.nl For example, a 96-well plate could be set up to test a matrix of different palladium catalysts and phosphine (B1218219) ligands, with the reaction outcomes analyzed by a rapid technique like mass spectrometry. researchgate.net This data-driven methodology not only significantly speeds up the optimization process but can also lead to the discovery of novel and more efficient catalytic systems. nih.gov

| Parameter | Conditions Screened | Optimal Condition Found |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂ | Pd(OAc)₂ |

| Ligand | SPhos, XPhos, RuPhos, P(t-Bu)₃ | XPhos |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, DBU | K₃PO₄ |

| Solvent | Toluene (B28343), Dioxane, THF, 2-MeTHF | Toluene |

Potential Applications and Role As a Synthetic Building Block in Research Excluding Prohibited Areas

Precursor in the Synthesis of More Complex Organic Molecules

The bromine atom on the aromatic ring of 1-Bromo-4-(2-methylbutan-2-yl)benzene serves as a highly versatile functional handle, allowing for its conversion into a wide array of more complex structures through various carbon-carbon and carbon-heteroatom bond-forming reactions.

One of the most common applications for aryl bromides is in palladium-catalyzed cross-coupling reactions. nih.gov For instance, it is an excellent substrate for the Suzuki-Miyaura coupling, reacting with organoboron compounds to form biaryl structures. nih.gov The bulky tert-amyl group can influence the conformation of the resulting biaryl product. Similarly, it can be utilized in Buchwald-Hartwig amination reactions to synthesize N-arylated amines, which are prevalent motifs in pharmaceuticals and functional materials. researchgate.net The development of efficient palladium catalysts and bulky phosphine (B1218219) ligands has been crucial for enabling these transformations on sterically hindered substrates. researchgate.net

Furthermore, this compound can be readily converted into an organometallic reagent. Reaction with magnesium metal yields the corresponding Grignard reagent, 4-(2-methylbutan-2-yl)phenylmagnesium bromide. This nucleophilic reagent can then be reacted with a wide range of electrophiles, such as aldehydes, ketones, and esters, to introduce the bulky 4-(tert-amyl)phenyl group into new molecular frameworks. google.com It can also undergo lithium-halogen exchange to form the aryllithium species, another powerful synthetic intermediate. dartmouth.edu

A representative Suzuki-Miyaura cross-coupling reaction is outlined in the table below, demonstrating its role as a precursor.

Table 1: Representative Suzuki-Miyaura Coupling Reaction

| Parameter | Details |

| Aryl Halide | This compound |

| Coupling Partner | Phenylboronic acid |

| Catalyst | Palladium(II) acetate (B1210297) (Pd(OAc)₂) with a phosphine ligand (e.g., SPhos) |

| Base | Potassium carbonate (K₂CO₃) |

| Solvent | Toluene (B28343)/Water mixture |

| Temperature | 80-110 °C |

| Product | 4-(2-methylbutan-2-yl)-1,1'-biphenyl |

Building Block for Advanced Materials Research

The unique structural characteristics of this compound make it a promising, though not yet widely reported, building block for advanced materials where molecular architecture dictates function.

In the field of materials science, aryl halides are key monomers for synthesizing conjugated polymers through reactions like Suzuki or Yamamoto polycondensation. While specific examples using this compound are not prominent in the literature, its structure is highly relevant. The bulky, non-polar tert-amyl group could be strategically incorporated into polymer chains to enhance solubility in organic solvents, a common challenge in the processing of rigid-rod polymers like poly(p-phenylene)s. This improved solubility facilitates characterization and processing for applications in organic electronics. Furthermore, the steric bulk of the tert-amyl substituent would disrupt polymer chain packing, influencing the solid-state morphology and potentially tuning the electronic and photophysical properties of the resulting material.

The synthesis of dendrimers and macrocycles often relies on building blocks that provide precise control over the final three-dimensional structure. Research has shown that bulky peripheral groups, such as the related tert-butyl group, are crucial in the construction of complex architectures like p-tert-butylcalix uni.luarene-based dendrimers. rsc.orgresearchgate.net

Development of New Synthetic Methodologies Utilizing its Unique Reactivity Profile

The specific steric and electronic properties of this compound make it an important tool for advancing the field of synthetic chemistry itself.

A major goal in modern catalysis is the development of systems that can overcome significant steric challenges. nih.gov Aryl halides with bulky substituents at the para- or ortho-positions are often used as "challenging substrates" to test the efficacy and scope of new catalysts, particularly for palladium-catalyzed cross-coupling reactions. researchgate.netdartmouth.edu

This compound is an ideal model substrate for this purpose. The large tert-amyl group provides substantial steric hindrance near the site of reaction. A new catalyst's ability to successfully promote a reaction like C-N coupling or C-C coupling with this substrate in high yield demonstrates its high activity and tolerance for sterically demanding environments. nih.gov This allows researchers to rigorously compare the performance of different ligand and precatalyst designs.

Table 2: Hypothetical Comparison of Catalysts for Amination of a Sterically Hindered Substrate

| Catalyst System | Substrate | Amine | Yield (%) |

| Catalyst A (Older Generation) | This compound | Aniline (B41778) | 45% |

| Catalyst B (Newly Developed) | This compound | Aniline | 95% |

While this compound is an achiral molecule, its significant steric bulk can be exploited as a controlling element in asymmetric synthesis. The principle of using sterically demanding but non-chiral groups to help create a well-defined chiral environment is a known strategy in catalyst design. For example, bulky groups on a chiral ligand can effectively shield one face of a bound substrate, forcing an incoming reagent to attack from the other, less hindered face, thereby inducing high stereoselectivity.

Recent research has highlighted how steric hindrance in a catalyst can be critical for achieving high enantioselectivity in the synthesis of axially chiral compounds. acs.org The 4-(tert-amyl)phenyl moiety could be incorporated into the structure of a chiral ligand or auxiliary. In such a context, its role would be to act as a large, rigid "wall" that helps to shape the chiral pocket of the catalyst, ultimately controlling the stereochemical outcome of a reaction involving a separate substrate.

An exploration into the future research avenues for the chemical compound this compound reveals a landscape rich with potential for innovation in catalysis, sustainable chemistry, and materials science. The unique structure of this molecule, featuring a bulky tert-pentyl group on a brominated aromatic ring, presents both challenges and opportunities for chemists. This article delves into prospective research directions, structured to explore the development of novel catalytic systems, the application of bio-inspired and sustainable methods, a deeper understanding of its inherent reactivity, and its integration with modern high-throughput and computational technologies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Bromo-4-(2-methylbutan-2-yl)benzene, and how are reaction conditions optimized?

- Methodological Answer :

- Friedel-Crafts alkylation : Bromobenzene reacts with 2-methylbutan-2-ol in the presence of Lewis acids (e.g., AlCl₃) to introduce the tert-pentyl group. Excess bromobenzene ensures mono-substitution .

- Cross-coupling : Palladium-catalyzed coupling of 4-bromophenylboronic acid derivatives with tert-pentyl halides under Suzuki-Miyaura conditions. Ligand selection (e.g., PPh₃) and solvent (THF/toluene) influence yield .

- Purification : Distillation or recrystallization (using ethanol/water mixtures) removes unreacted starting materials. Purity is verified via GC-MS or HPLC .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- X-ray crystallography : Single-crystal analysis using SHELXL (SHELX suite) resolves the tert-pentyl group’s steric effects and bromine’s positional orientation. Thermal displacement parameters validate conformational stability .

- NMR spectroscopy : ¹H NMR (CDCl₃, 400 MHz) identifies aromatic protons (δ 7.2–7.4 ppm) and tert-pentyl methyl groups (δ 1.3–1.5 ppm). ¹³C NMR confirms quaternary carbon connectivity .

- Mass spectrometry : High-resolution ESI-MS detects the molecular ion [M+H]⁺ at m/z 227.1408 (calculated for C₁₁H₁₅Br) .

Q. How does the tert-pentyl substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- The bulky tert-pentyl group sterically hinders ortho positions, directing electrophilic substitution to the para position. In Suzuki couplings, this steric bulk necessitates bulky ligands (e.g., SPhos) to stabilize palladium intermediates .

- Comparative studies with tert-butyl analogs show slower reaction kinetics due to increased steric demand, requiring elevated temperatures (80–100°C) .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during bromination of tert-pentylbenzene precursors?

- Methodological Answer :

- Directed ortho-bromination : Use of directing groups (e.g., –COOH) or Lewis acids (FeBr₃) to override steric effects. Post-bromination hydrolysis removes directing groups .

- Radical bromination : N-Bromosuccinimide (NBS) with UV light selectively brominates the para position due to radical stability near the electron-donating tert-pentyl group .

- Computational modeling : DFT calculations (e.g., Gaussian 16) predict bromine’s preferred attack site by analyzing frontier molecular orbitals and charge distribution .

Q. How can contradictory data on halogen substituent effects in analogous compounds be resolved?

- Methodological Answer :

- Systematic substituent studies : Compare reactivity of 1-Bromo-4-(tert-pentyl)benzene with chloro, fluoro, and iodo analogs in Sonogashira couplings. Kinetic profiling (e.g., via in situ IR) identifies halogen-specific activation barriers .

- Crystallographic comparison : Overlay crystal structures (using ORTEP-3 ) to assess how halogen size impacts molecular packing and steric strain .

- Meta-analysis : Aggregate data from multiple studies (e.g., PubChem ) to identify trends in reaction yields and byproduct formation.

Q. What role does this compound play in synthesizing dendritic or polymeric materials?

- Methodological Answer :

- Dendrimer synthesis : Acts as a core unit in Fréchet-type dendrimers via iterative Ullmann coupling. Bromine serves as a handle for attaching aryl ether branches .

- Coordination polymers : Reacts with Zn(NO₃)₂ in DMF to form metal-organic frameworks (MOFs). The tert-pentyl group enhances porosity by preventing interpenetration .

- Post-functionalization : Suzuki-Miyaura coupling with boronic acid-functionalized monomers generates conjugated polymers for optoelectronic applications .

Data Contradiction Analysis

Q. Why do studies report varying catalytic efficiencies in cross-coupling reactions involving this compound?

- Methodological Answer :

- Ligand variability : Pd(PPh₃)₄ vs. Pd(dtbpf)Cl₂ ligands alter catalytic turnover. Screen ligands via high-throughput experimentation (HTE) to optimize for steric bulk .

- Solvent effects : Polar aprotic solvents (DMF) stabilize charged intermediates but may deactivate catalysts. Mixed solvents (toluene/DMF) balance solubility and reactivity .

- Impurity profiling : Trace moisture or oxygen in reactions degrades catalysts. Use Schlenk-line techniques or molecular sieves to maintain anhydrous conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.